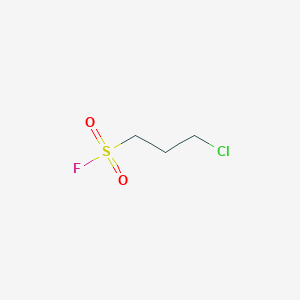

3-Chloropropane-1-sulfonyl fluoride

Overview

Description

3-Chloropropane-1-sulfonyl fluoride (CPSF) is an organosulfur compound that is widely used in chemical, pharmaceutical, and biological research because of its chemical reactivity and unique properties. It is also known as 3-Chloropropanesulfonyl chloride .

Synthesis Analysis

There are two complementary strategies for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Lessons learned from the mechanism of this reaction have enabled a complementary deoxyfluorination of sulfonic acids using Xtalfluor-E® – a bench-stable solid – allowing for the conversion of both aryl and alkyl sulfonic acids and salts to sulfonyl fluorides in 41–94% yields .

Molecular Structure Analysis

The molecular weight of 3-Chloropropane-1-sulfonyl fluoride is 160.6 g/mol. The structure of sulfonyl fluorides can be influenced by the extent and location of fluorine substitution in the surfactant .

Chemical Reactions Analysis

Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 . The functional group is valuable due to its widespread applications in polymer chemistry, surface modifications, catalysis, and as precursors in the formation of additional sulfur (VI) species .

Scientific Research Applications

Enzymatic Inhibition

3-Chloropropane-1-sulfonyl fluoride: is utilized as an intermediate in the synthesis of various enzymatic inhibitors . These inhibitors play a crucial role in studying enzyme kinetics and understanding the mechanism of enzyme-catalyzed reactions, which is fundamental in the development of new pharmaceuticals.

Synthesis of Chiral Sultams and Sultones

The compound is involved in the generation and trapping of derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids. This process yields chiral sultams and sultones, which are valuable in the synthesis of complex organic molecules with potential medicinal properties .

SuFEx Click Chemistry

3-Chloropropane-1-sulfonyl fluoride: participates in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reactions. This method is used to rapidly assemble functional molecules and has applications ranging from drug discovery to materials science .

Covalent Modification of Proteins

In chemical biology and molecular pharmacology, sulfonyl fluoride groups serve as electrophilic warheads that modify protein residues in a context-specific manner. This property is exploited for the development of covalent enzyme inhibitors and chemical probes .

Material Science Applications

The compound’s reactivity with nucleophiles is harnessed in material science for the facile incorporation of sulfonyl fluoride onto various substrates. This is particularly useful in the development of new materials with specific properties .

Environmental Remediation

While not a direct application, understanding the environmental impact of fluorinated compounds, including sulfonyl fluorides, is essential. Research into the environmental behavior of these compounds can lead to better waste management practices and remediation techniques to mitigate their impact .

Mechanism of Action

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to be reactive probes in chemical biology and molecular pharmacology .

Mode of Action

Sulfonyl fluorides, such as 3-Chloropropane-1-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Result of Action

As a member of the sulfonyl fluorides group, it is expected to exhibit reactivity with proteins, but the specific effects would depend on the particular proteins and biological systems involved .

Future Directions

Sulfonyl fluorides have found important applications as biological probes and protein inhibitors . Their high desirability across many scientific fields has instigated a robust development of synthetic strategies to access sulfonyl fluorides . Future research may focus on expanding these strategies and exploring new applications for sulfonyl fluorides .

properties

IUPAC Name |

3-chloropropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAROYMFHLNNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropane-1-sulfonyl fluoride | |

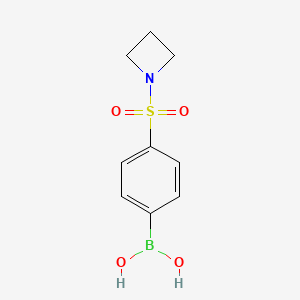

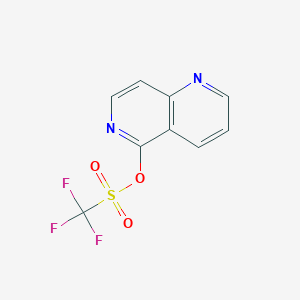

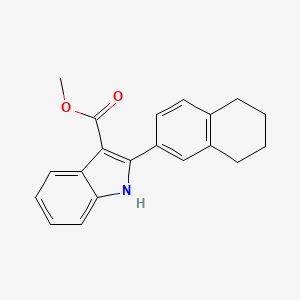

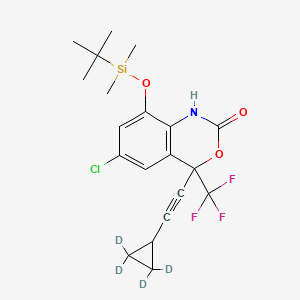

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)